molecular formula C8H6ClN3O B2482836 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine CAS No. 1378873-91-6

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine

Cat. No.: B2482836
CAS No.: 1378873-91-6
M. Wt: 195.61
InChI Key: JQDNGWPNYVBORB-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine is an aromatic heterocyclic compound with the molecular formula C8H6ClN3O. It is a derivative of pyrido[2,3-d]pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 6th position on the pyrido[2,3-d]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography. After the reaction is complete, the product is isolated by precipitation and filtration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as solvent recovery, crystallization, and drying to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their signaling pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methylpyrimidine
  • 2-Amino-4-chloro-6-methylpyrimidine
  • 4-Chloro-6-methoxypyrimidine

Uniqueness

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

4-chloro-6-methoxypyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-5-2-6-7(9)11-4-12-8(6)10-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDNGWPNYVBORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378873-91-6
Record name 4-chloro-6-methoxypyrido[2,3-d]pyrimidine
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